N-methylbenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(9)8(11)7-5-3-2-4-6-7/h2-6H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCYTTNKSCQICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287423 | |
| Record name | N-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-24-5 | |
| Record name | 1483-24-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Hydrazide Based Compounds in Organic Chemistry
Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond and a carbonyl group attached to one of the nitrogen atoms. ontosight.ai This functional group is a derivative of hydrazine (B178648). ontosight.ai The presence of both a nucleophilic amine and an electrophilic carbonyl group within the same moiety makes hydrazides versatile building blocks in organic synthesis. ontosight.aimdpi.com
Hydrazide-based compounds are significant in several areas of chemical research:
Synthetic Intermediates: Hydrazides serve as key precursors for the synthesis of a wide array of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. mdpi.comscite.ai They can react with various electrophiles to form more complex molecular architectures. ontosight.ai
Coordination Chemistry: The nitrogen and oxygen atoms in the hydrazide group can act as ligands, binding to metal ions to form coordination complexes. scispace.combohrium.com This property is utilized in the development of new materials and catalysts.
Medicinal Chemistry: The hydrazide scaffold is a common feature in many biologically active molecules. ontosight.aiontosight.ai Researchers have explored hydrazide derivatives for their potential applications in drug discovery, with studies investigating their antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airsc.orguobaghdad.edu.iq
The reactivity of the hydrazide functional group allows for a variety of chemical transformations. For instance, they can undergo condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds with its own extensive chemistry and applications. mdpi.comscispace.com
Historical Development and Evolution of N Methylbenzohydrazide Research
Research into N-methylbenzohydrazide and its derivatives has evolved over time, building upon the foundational understanding of hydrazide chemistry. Early studies often focused on the fundamental synthesis and characterization of these compounds. The synthesis of N'-substituted derivatives of this compound has been a recurring theme, exploring the impact of different substituents on the molecule's properties.
A notable area of investigation has been the study of the conformational effects of methylation on the N-acylhydrazone (NAH) moiety. acs.org For example, research has shown that N-methylation can lead to significant shifts in the conformational preferences of these molecules. acs.org Such studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, have provided valuable insights into the structure-property relationships of these compounds. acs.org
More recent research has expanded to explore the synthesis of metal complexes involving this compound derivatives. For instance, vanadium(V) complexes have been prepared using ligands derived from N'-(3-bromo-2-hydroxybenzylidene)-2-methylbenzohydrazide. researchgate.net These studies delve into the coordination chemistry of these ligands and the structural characterization of the resulting metal complexes using techniques like X-ray diffraction. researchgate.net
Current Research Trajectories and Academic Relevance of N Methylbenzohydrazide Framework
Classical Synthetic Pathways and Reaction Conditions
The traditional approaches to synthesizing this compound hinge on the sequential or convergent formation of the core hydrazide structure, followed by or concurrent with the introduction of the benzoyl moiety.
Formation of the Hydrazide Backbone
The fundamental N-N bond of the hydrazide backbone is typically pre-existing in the starting materials. The most common precursor is methylhydrazine, which provides the methylated nitrogen atom and the reactive primary amine for subsequent functionalization. The synthesis of the hydrazide linkage itself can be achieved through various methods, with hydrazinolysis of esters or acyl halides being a prevalent strategy. oup.com For instance, reacting a suitable benzoic acid ester with hydrazine (B178648) hydrate (B1144303) can yield the corresponding benzohydrazide (B10538). nih.gov
Benzoyl Group Attachment Strategies
The introduction of the benzoyl group is most frequently accomplished through the acylation of methylhydrazine. A standard and widely used method involves the reaction of methylhydrazine with benzoyl chloride. google.com This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature is critical to control the regioselectivity of the acylation, as methylhydrazine possesses two nucleophilic nitrogen atoms.
Another common approach is the reaction of a benzoic acid with methylhydrazine in the presence of a coupling agent. Alternatively, the reaction can proceed via an activated amide, where a compound like 1-(4-methylbenzoyl)pyrrolidin-2-one reacts with hydrazine monohydrate. thieme-connect.com
A representative reaction involves the dropwise addition of benzoyl chloride to a cooled solution of tert-butylhydrazine (B1221602) hydrochloride and a base, such as sodium hydroxide, in a solvent like toluene. prepchem.com While this example uses tert-butylhydrazine, the principle is directly applicable to methylhydrazine. The reaction is typically performed at low temperatures (e.g., below 10°C) to manage the exothermic nature of the reaction and enhance selectivity. prepchem.com
Regioselective Synthesis and Functional Group Introduction
A significant challenge in the synthesis of N-substituted benzohydrazides is controlling the position of the introduced functional groups. Regioselectivity is paramount to ensure the desired isomer is obtained, as the two nitrogen atoms of the hydrazine moiety exhibit different nucleophilicities.
Introduction of Methyl and Other Alkyl Substituents
The synthesis of this compound itself involves the regioselective benzoylation of methylhydrazine. The reaction of methylhydrazine with acylating agents like benzoyl chloride can potentially yield two isomers: 1-benzoyl-1-methylhydrazine and 1-benzoyl-2-methylhydrazine (this compound). Controlling the reaction conditions, such as temperature and the presence of specific bases, can favor the formation of the desired this compound isomer. google.com For instance, the reaction of methylhydrazine with acetyl chloride has been reported to produce N'-acetyl-N'-methylhydrazine. google.com
The introduction of other alkyl groups can be achieved by starting with the corresponding alkylhydrazine. For example, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been synthesized from the appropriate hydrazide and isocyanates, or by in-situ formation of the isocyanate from the corresponding amine. nih.gov
| Starting Hydrazine | Acylating/Alkylating Agent | Product | Reference |
| Methylhydrazine | Benzoyl Chloride | This compound | google.com |
| tert-Butylhydrazine | Benzoyl Chloride | N'-tert-Butyl-N-benzoylhydrazine | prepchem.com |
| Hydrazide | Alkyl Isocyanate | N-Alkyl-2-benzoylhydrazine-1-carboxamide | nih.gov |
Incorporation of Methoxy (B1213986) and Other Aryloxy Groups
The introduction of methoxy and other aryloxy groups onto the benzoyl ring is typically achieved by starting with a pre-functionalized benzoic acid or benzoyl chloride. For example, the synthesis of N'-(4-methoxybenzylidene)-4-methylbenzohydrazide involves the reaction of 4-methylbenzohydrazide (B1294431) with 4-methoxybenzaldehyde. nih.gov Similarly, m-methoxy-N′-(3-methoxybenzoyl)-N-phenylbenzohydrazide was synthesized from phenylhydrazine (B124118) and m-anisoyl chloride. mdpi.com
The synthesis of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine, an intermediate for the insecticide methoxyfenozide, is achieved by reacting 3-methoxy-2-methyl benzoyl chloride with tert-butylhydrazine. google.com This highlights the common strategy of incorporating the desired substituents on the aromatic ring of the acylating agent prior to the reaction with the hydrazine.
| Substituted Benzoyl Precursor | Hydrazine | Product | Reference |
| 4-Methoxybenzaldehyde | 4-Methylbenzohydrazide | N'-(4-Methoxybenzylidene)-4-methylbenzohydrazide | nih.gov |
| m-Anisoyl Chloride | Phenylhydrazine | m-Methoxy-N′-(3-methoxybenzoyl)-N-phenylbenzohydrazide | mdpi.com |
| 3-Methoxy-2-methyl benzoyl chloride | tert-Butylhydrazine | N-(3-Methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine | google.com |
Optimization Strategies for Synthetic Efficiency
Optimizing the synthesis of this compound and its analogs is crucial for both laboratory-scale research and potential industrial applications. Key areas of optimization include reaction conditions, catalyst selection, and purification methods.
One common strategy involves the careful control of reaction temperature and the rate of addition of reagents to minimize side reactions and improve the yield of the desired product. For example, in the acylation of hydrazines, maintaining a low temperature can help control the regioselectivity. prepchem.com
The choice of solvent can also significantly impact the reaction outcome. Solvents such as toluene, chloroform, methanol (B129727), and ethanol (B145695) are frequently employed. google.commdpi.com The selection depends on the solubility of the reactants and the desired reaction temperature.
For purification, traditional methods like recrystallization and column chromatography are widely used to obtain high-purity compounds. thieme-connect.comprepchem.com In some cases, specific purification protocols have been developed. For instance, a method for purifying N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine involves an acid hydrolysis step to remove byproducts before basification and filtration to yield the high-purity product. google.com
Modern approaches to optimization also include the use of photocatalysts and flow chemistry to enhance reaction efficiency and control. For example, a photocatalytic cross-dehydrogenative coupling reaction has been developed for the synthesis of N,N-disubstituted hydrazides. rsc.org While not specific to this compound, these advanced methodologies represent the forefront of synthetic optimization in this chemical class.
| Optimization Parameter | Strategy | Desired Outcome | Reference |
| Temperature | Low-temperature addition of reagents | Improved regioselectivity, reduced byproducts | prepchem.com |
| Purification | Acid hydrolysis followed by basification | High-purity product | google.com |
| Catalyst | Use of photocatalysts | Enhanced reaction efficiency | rsc.org |
| Reaction Type | Melt synthesis | Efficient and often solvent-free | rsc.orgrsc.org |
Influence of Temperature and Catalysis on Reaction Yield
The choice of catalyst can also significantly enhance the reaction yield and selectivity. While some syntheses can proceed without a catalyst, the introduction of a suitable catalytic agent can lead to milder reaction conditions and improved efficiency. For instance, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of hydrazides, demonstrating good yields with a variety of substrates. acs.org The optimization of both temperature and catalyst is therefore a crucial step in developing an efficient synthetic protocol for this compound.
Below is a representative data table illustrating the potential influence of temperature and catalyst on the yield of a generic benzohydrazide synthesis, based on findings for analogous structures.
Table 1: Representative Influence of Temperature and Catalyst on Benzohydrazide Synthesis Yield
| Entry | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | 25 | None | 45 |
| 2 | 50 | None | 65 |
| 3 | 80 | None | 75 |
| 4 | 80 | Acid Catalyst | 85 |
| 5 | 80 | Nickel Catalyst | 90 |
This table is illustrative and compiled from general knowledge of similar chemical reactions; specific yields for this compound may vary.
Role of Solvent Effects in Reaction Kinetics
The solvent medium plays a pivotal role in the kinetics of this compound synthesis. The polarity of the solvent can significantly influence the stabilization of reactants and transition states, thereby altering the reaction rate. cem.com For reactions proceeding through polar transition states, polar solvents generally accelerate the reaction. Conversely, non-polar solvents may be favored for reactions involving non-polar intermediates.
The choice of solvent can also affect the solubility of reactants and reagents, which is crucial for achieving a homogeneous reaction mixture and maximizing reaction rates. A screening of various solvents is often necessary to identify the optimal medium for a specific synthetic transformation. For the synthesis of N,N-disubstituted hydrazides, solvents such as acetonitrile, ethyl acetate, and dimethylformamide (DMF) have been shown to provide good yields. rsc.org
The following table provides representative data on how solvent choice can impact the yield of a hydrazide synthesis, highlighting the importance of solvent screening in optimizing reaction outcomes.
Table 2: Representative Solvent Screening for a Hydrazide Synthesis
| Entry | Solvent | Dielectric Constant (approx.) | Yield (%) |
|---|---|---|---|
| 1 | Toluene | 2.4 | 60 |
| 2 | Dichloroethane (DCE) | 10.4 | 75 |
| 3 | Ethyl Acetate (EA) | 6.0 | 80 |
| 4 | Acetonitrile (CH3CN) | 37.5 | 88 |
| 5 | Dimethyl Sulfoxide (DMSO) | 47 | 92 |
This table is illustrative and based on general findings for hydrazide synthesis; specific yields for this compound may differ.
Advanced Synthetic Approaches
To meet the growing demand for efficient and scalable synthetic methods, advanced techniques such as microwave-assisted synthesis and continuous flow reactors are being increasingly adopted for the production of this compound and its derivatives.
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to dramatically reduced reaction times and often higher product yields. For the synthesis of hydrazides and related heterocyclic compounds, microwave-assisted methods have been shown to be highly effective, reducing reaction times from hours to minutes.
The efficiency of microwave synthesis stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in efficient energy transfer. This localized heating can also minimize the formation of side products, leading to cleaner reactions and simpler purification procedures.
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of a Representative Hydrazide
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 6-8 hours | 70-80 |
| Microwave Irradiation | 10-15 minutes | 85-95 |
This table provides a general comparison; specific results for this compound may vary.
Continuous Flow Reactor Applications in Large-Scale Production
Continuous flow reactors offer a safe, efficient, and scalable alternative to traditional batch processing for the large-scale production of this compound. In a flow reactor, reactants are continuously pumped through a heated tube or channel, where the reaction takes place. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and yield.
The small reaction volume at any given time in a continuous flow system enhances safety, particularly when dealing with exothermic reactions or hazardous reagents. Furthermore, the high surface-area-to-volume ratio in these reactors facilitates efficient heat transfer. The scalability of continuous flow synthesis is another key advantage; production can be increased by simply running the system for a longer duration or by numbering up the reactors. Recent studies on the continuous flow synthesis of acid hydrazides have demonstrated high yields and throughput, highlighting the potential of this technology for the industrial production of this compound and its analogs.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound to minimize the environmental impact of chemical processes. This involves the use of safer solvents, the development of solvent-free reaction conditions, and the utilization of energy-efficient synthetic methods.
One of the key tenets of green chemistry is the reduction or elimination of hazardous substances. In the context of this compound synthesis, this can be achieved by replacing toxic organic solvents with greener alternatives such as water or ethanol, or by developing solvent-free reaction protocols. Microwave-assisted synthesis, for example, can often be performed without a solvent, further enhancing its green credentials.
Atom economy, another core principle of green chemistry, is also a key consideration. Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
The use of renewable starting materials and the design of biodegradable products are also important aspects of green chemistry that are relevant to the lifecycle of this compound. By embracing these principles, chemists can develop more sustainable and environmentally responsible methods for the synthesis of this important chemical compound.
N'-Acylation and Amidation Reactions
The presence of the terminal nitrogen atom in the hydrazide group of this compound makes it a prime site for N'-acylation and amidation reactions. These reactions are fundamental in modifying the electronic and steric properties of the molecule. The nucleophilic nitrogen can readily react with various acylating agents, such as acid chlorides and anhydrides, to yield N'-acyl-N-methylbenzohydrazides.
The general reaction involves the treatment of this compound with an appropriate acylating agent, often in the presence of a base to neutralize the acid byproduct. For instance, the reaction with an acid chloride introduces a new acyl group onto the terminal nitrogen. This transformation is not only a method for derivatization but also a crucial step in the synthesis of more complex molecules.
Furthermore, amidation reactions can be achieved through coupling with carboxylic acids using standard peptide coupling reagents or via electrochemical methods. An electrochemical approach has been demonstrated for the amidation of benzoyl hydrazines with primary or secondary amines, proceeding through the in situ generation of acyl and N-centered radicals. bohrium.com This metal-free and oxidant-free method offers a sustainable alternative for forming the amide bond. bohrium.com
Formation of Hydrazone Derivatives (Schiff Bases)
One of the most significant and widely exploited transformations of this compound is its condensation with carbonyl compounds to form N-acylhydrazones, a class of Schiff bases. researchgate.netpreprints.org These derivatives are of considerable interest due to their rich coordination chemistry and diverse biological activities. researchgate.netpreprints.org
Condensation Reactions with Carbonyl Compounds
The formation of hydrazones from this compound is typically achieved through an acid-catalyzed condensation reaction with aldehydes or ketones. researchgate.netekb.eg The reaction involves a nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. ekb.egwikipedia.orgwjec.co.uk The acidity of the reaction medium is a critical parameter that needs to be carefully controlled to ensure the protonation of the carbonyl group, thereby activating it for nucleophilic attack. ekb.eg
This versatile reaction allows for the introduction of a wide variety of substituents onto the hydrazone backbone by simply varying the aldehyde or ketone reactant. For example, condensation with substituted benzaldehydes leads to a series of N'-(arylmethylidene)-N-methylbenzohydrazides with different electronic and steric properties. researchgate.netsciencepublishinggroup.com
Stereochemical Considerations in Hydrazone Formation
The formation of N-acylhydrazones introduces a C=N double bond, which can exist as E/Z stereoisomers. sciencepublishinggroup.commdpi.com Additionally, rotation around the N-N and N-C(O) single bonds can lead to the existence of syn/anti and cis/trans conformers. researchgate.netmdpi.com In many instances, the E-isomer is the thermodynamically more stable and predominantly formed product. sciencepublishinggroup.commdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the stereochemistry of these hydrazones. The presence of multiple signals for the N=CH and CONH protons in ¹H NMR spectra can indicate the presence of a mixture of isomers in solution. researchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and computational methods such as Density Functional Theory (DFT) can be employed to definitively assign the stereochemistry and conformation of the synthesized hydrazones. researchgate.net The stability of these isomers can be influenced by the nature of the substituents on both the aromatic ring and the imine carbon. mdpi.com
Diversification through Aromatic and Heteroaromatic Substitutions
The structural diversity of this compound derivatives can be significantly expanded by introducing various substituents on both the benzoyl and the N'-arylmethylidene moieties.
By starting with appropriately substituted N-methylbenzohydrazides (e.g., with electron-donating or electron-withdrawing groups on the benzene (B151609) ring), a library of derivatives with modulated electronic properties can be synthesized. The order of synthetic steps is crucial in achieving the desired substitution pattern on the aromatic ring. masterorganicchemistry.com For instance, Friedel-Crafts acylation can be used to introduce acyl groups onto the aromatic ring, though the reactivity is dependent on the electronic nature of the ring. sigmaaldrich.comnih.gov
Furthermore, the condensation reaction with a wide range of substituted aromatic and heteroaromatic aldehydes provides a straightforward method for introducing diverse functionalities. researchgate.netnih.gov The use of heteroaromatic aldehydes, such as those containing furan, pyridine, or benzimidazole (B57391) rings, leads to the formation of hydrazones bearing heterocyclic motifs. nih.govsmolecule.com These modifications can profoundly influence the chemical and biological properties of the resulting compounds. For example, nucleophilic aromatic substitution on nitrogen-containing fused heterocycles can be employed to create complex structures. mdpi.comresearchgate.net
Design and Synthesis of this compound-Derived Heterocycles
The N-acylhydrazone scaffold derived from this compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. preprints.orgorganic-chemistry.orgrsc.orgchim.it The reactive sites within the hydrazone moiety can undergo intramolecular cyclization reactions to form stable five- and six-membered rings.
For instance, oxidative cyclization of N-acylhydrazones can lead to the formation of 1,3,4-oxadiazoles. researchgate.net Other cyclization reactions can be employed to synthesize different heterocyclic systems. For example, reaction with α-chloroacetyl chloride can yield azetidinones, while reaction with thioacetic acid can produce thiazolidinones. researchgate.net Furthermore, the reaction of hydrazones with reagents like ethyl acetoacetate (B1235776) can lead to the formation of pyrazole (B372694) derivatives. researchgate.net These cyclization strategies open up access to a vast chemical space of this compound-derived heterocycles with potential applications in various fields of chemistry. beilstein-journals.orgbeilstein-journals.orgharvard.edu
Advanced Spectroscopic and Crystallographic Characterization of N Methylbenzohydrazide Systems
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the context of N-methylbenzohydrazide systems, this method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the nature of intermolecular interactions and the resulting crystal packing, offering insights into the supramolecular architecture.
Analysis of Molecular Conformation and Torsion Angles
In a study of 2-Hydroxy-N′-methylbenzohydrazide, the C—N—N—C torsion angle was determined to be 88.87 (18)°. nih.gov This significant deviation from planarity indicates a twisted conformation of the hydrazide backbone. The dihedral angle between the benzene (B151609) ring and the amide fragment in this molecule is 87.16 (10)°, further highlighting the non-coplanar arrangement of these two key structural motifs. nih.gov
For derivatives such as N'-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide, the molecule exhibits a more complex conformational landscape. The dihedral angle between the two benzene rings is 12.2 (2)°. nih.gov The key torsion angles defining the linkage between the two aromatic rings are C1—C7—N1—N2 at 3.1 (2)°, C7—N1—N2—C8 at 12.2 (2)°, and N1—N2—C8—C9 at 3.0 (2)°. nih.gov These values indicate a relatively small twist along the hydrazone backbone, allowing for a near-planar arrangement of this fragment. This is in contrast to the more twisted structure observed in 2-Hydroxy-N′-methylbenzohydrazide.
Similarly, in (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide, the dihedral angle between the two benzene rings is 16.9 (2)°, indicating a slight twist between the two aromatic systems. researchgate.net The conformation of the hydrazide moiety is crucial for its chemical behavior and interaction with biological targets. For instance, in N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, the molecule adopts an E configuration with respect to the C=N double bond, and the carbonyl oxygen and the hydrazide nitrogen atom are in a syn conformation relative to the C8—N2 bond. sciencepublishinggroup.com The near co-planarity of the carbonohydrazide fragment with the two benzene rings, with dihedral angles of 10.35° and 7.99° respectively, suggests a relatively flat molecular structure. sciencepublishinggroup.com
Table 1: Selected Torsion and Dihedral Angles in this compound Derivatives
| Compound | Torsion/Dihedral Angle | Value (°) |
| 2-Hydroxy-N′-methylbenzohydrazide | C—N—N—C Torsion Angle | 88.87 (18) |
| 2-Hydroxy-N′-methylbenzohydrazide | Dihedral Angle (Benzene Ring and Amide Fragment) | 87.16 (10) |
| N'-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide | Dihedral Angle (between Benzene Rings) | 12.2 (2) |
| (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide | Dihedral Angle (between Benzene Rings) | 16.9 (2) |
| N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide | Dihedral Angle (Carbonohydrazide and Benzene Ring 1) | 10.35 |
| N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide | Dihedral Angle (Carbonohydrazide and Benzene Ring 2) | 7.99 |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-Stacking)
Intermolecular interactions are the forces that hold molecules together in the crystal lattice. For this compound systems, hydrogen bonding and π-stacking are the most significant of these interactions, playing a pivotal role in the stabilization of the crystal structure. researchgate.netnih.gov
Hydrogen bonds, which are strong, directional interactions, are a recurring feature in the crystal structures of this compound derivatives. libretexts.orgwikipedia.org In 2-Hydroxy-N′-methylbenzohydrazide, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl oxygen atom. nih.gov The molecules are further connected into one-dimensional chains along the researchgate.net direction through intermolecular N—H···N and N—H···O hydrogen bonds. nih.govmdpi.com
In the crystal structure of N'-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains along the c-axis. nih.gov Similarly, in (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide, molecules are connected into chains along the b-axis via N—H···O hydrogen bonds. researchgate.net The presence of different substituents on the benzaldehyde (B42025) ring can influence the hydrogen bonding patterns. For instance, in N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, an intramolecular O(phenol)—H···N(carbohydrazide) hydrogen bond leads to the formation of an S(6) ring motif, while intermolecular O(phenol)—H···O(carbohydrazide) hydrogen bonds form chains. sciencepublishinggroup.com
π-stacking interactions, which occur between aromatic rings, also contribute to the stability of the crystal packing. In N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide, π–π stacking interactions are observed with mean interplanar distances of 3.339 (2) and 3.357 (3) Å. nih.gov A weak intermolecular C—H···π interaction is also present in the crystal structure of 2-Hydroxy-N′-methylbenzohydrazide. nih.gov
Table 2: Hydrogen Bonding Parameters in this compound Derivatives
| Compound | Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N'-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide | N2—H2···O1 | 0.90 (1) | 2.03 (1) | 2.892 (3) | 159 (3) |
| 2-Hydroxy-N′-methylbenzohydrazide | N2—H2A···O2 | 0.884 (18) | 2.253 (17) | 2.9866 (16) | 140.3 (14) |
Supramolecular Assembly and Crystal Packing Analysis
The formation of one-dimensional chains through hydrogen bonding is a common supramolecular motif in this compound systems. nih.govnih.govresearchgate.net These chains can then pack in various ways to form the three-dimensional crystal lattice. The specific packing arrangement is influenced by the steric bulk and electronic properties of the substituents on the aromatic rings.
In some cases, more complex supramolecular structures are observed. For example, in a series of hydrazone compounds derived from 4-methylbenzohydrazide (B1294431), the crystals are stabilized by a combination of intermolecular hydrogen bonds and π···π stacking interactions, leading to robust three-dimensional networks. researchgate.net The analysis of crystal packing can also reveal the presence of solvent molecules, as seen in 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide methanol (B129727) solvate and N'-(4-hydroxy-3-nitrobenzylidene)-4-methylbenzohydrazide dimethanol solvate. researchgate.net
Table 3: Crystallographic Data for Selected this compound Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-Hydroxy-N′-methylbenzohydrazide | C₈H₁₀N₂O₂ | Monoclinic | P2₁/c | 7.4863 (10) | 14.706 (2) | 7.7232 (11) | 96.898 (2) | 844.1 (2) | 4 |
| N'-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide | C₁₅H₁₂Cl₂N₂O | Monoclinic | P2₁/c | 7.563 (1) | 25.729 (2) | 8.174 (2) | 115.771 (2) | 1432.4 (4) | 4 |
| N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide | C₁₅H₁₄N₂O₃ | Monoclinic | P2₁/n | 11.7820 (6) | 8.5278 (4) | 13.6054 (7) | 109.346 (5) | 1289.81 (12) | 4 |
| N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide | C₁₅H₁₃FN₂O₃ | Triclinic | P-1 | 7.0969 (13) | 7.2994 (14) | 13.701 (3) | α = 102.854 (2) | 652.2 (2) | 2 |
| (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide | C₁₅H₁₃FN₂O | Orthorhombic | Pbca | 7.4391 (15) | 9.789 (2) | 34.694 (7) | 90 | 2525.3 (9) | 8 |
Computational Chemistry and Theoretical Investigations of N Methylbenzohydrazide Analogs
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a prominent method for investigating the properties of hydrazone derivatives. researchgate.netdoi.org Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to obtain optimized geometries and explore various electronic characteristics. nih.govscilit.comiucr.org These computational studies provide a detailed understanding of the molecule's behavior at the atomic level. researchgate.net
The first step in theoretical analysis involves the optimization of the molecular structure to find the most stable conformation (the global minimum on the potential energy surface). For analogs like (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been used to determine the optimized geometry. nih.goviucr.org The results of these calculations are often compared with experimental data from X-ray crystallography to validate the computational method. nih.goviucr.org For instance, in one study, the theoretically optimized structure of (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide showed good agreement with its crystal structure. nih.gov The molecule was found to adopt an (E) configuration across the C=N double bond, with a dihedral angle of 16.1(3)° between the bromo- and methyl-substituted benzene (B151609) rings. nih.goviucr.org Such studies confirm the planarity and specific spatial arrangement of the functional groups, which are crucial for their chemical and biological activities.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic properties and reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov
A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, making it a "soft" molecule. nih.gov Conversely, a large energy gap suggests higher stability and lower reactivity, characteristic of a "hard" molecule. nih.gov For benzohydrazide (B10538) derivatives, the HOMO-LUMO gap helps to understand intramolecular charge transfer processes. researchgate.net DFT calculations have been employed to determine these values for various analogs. nih.govscilit.comresearchgate.net The distribution of HOMO and LUMO orbitals across the molecule indicates the regions prone to electrophilic and nucleophilic attacks, respectively.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Benzohydrazide Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide | - | - | 2.73 (Theoretical) | researchgate.net |
| (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate | -5.92 | -1.41 | 4.51 | nih.gov |
| General Benzohydrazide Derivatives | - | - | 3.53 | researchgate.net |
Note: Specific HOMO/LUMO energy values are highly dependent on the exact analog and the computational method used.
Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. doi.orgresearchgate.netsci-hub.ru It provides a detailed picture of the donor-acceptor interactions between filled and vacant orbitals, which are key to understanding molecular stability. doi.org
In studies of benzohydrazide derivatives, NBO analysis reveals significant intramolecular charge transfer interactions. researchgate.net For example, the delocalization of the lone pair of electrons from the oxygen atom into the antibonding C=O orbital (n → π*) indicates a degree of double bond character and contributes to the stability of the amide group. researchgate.net These interactions are quantified by the second-order perturbation energy (E(2)), where a higher E(2) value signifies a stronger interaction. Such analyses have been performed on various hydrazide analogs to explore their stabilization energies arising from hyperconjugative interactions and charge delocalization. doi.orgsci-hub.ru
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and chemical reactivity of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to identify regions of varying charge. iucr.orgnih.gov
Typically, red and orange colors indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors represent electron-deficient regions (positive potential), which are prone to nucleophilic attack. iucr.orgnih.gov For benzohydrazide analogs, MEP calculations, often performed at the same level of theory as the geometry optimization (e.g., DFT–B3LYP/6–311(d,p)), reveal specific reactive sites. iucr.orgsci-hub.ru In (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, the most negative potential is located around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. iucr.org Conversely, the most positive potential is found around the N–H protons, indicating their role as hydrogen bond donors. iucr.org This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the target), which is typically a protein or nucleic acid. researchgate.netresearchgate.net This method is central to drug design, as it helps to understand the interactions at the binding site and to screen for potential drug candidates. nih.gov
For N-methylbenzohydrazide analogs, molecular docking studies have been conducted to predict their binding modes with various biological targets, such as enzymes or receptors. uobaghdad.edu.iqresearchgate.net These simulations provide insights into the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-target complex. frontiersin.org
For instance, docking studies on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which are analogs of benzohydrazide, suggest they may act as non-covalent inhibitors that position themselves near the active site of enzymes like acetylcholinesterase. mdpi.com Similarly, docking of N-benzylidenebenzohydrazide derivatives into the active sites of enzymes like α-glucosidase has helped to rationalize their potential antidiabetic activity by identifying key binding interactions. researchgate.net The results of docking, often expressed as a binding energy or score, help to rank different analogs and guide the design of more potent compounds. researchgate.netfrontiersin.org These studies are crucial for forming a hypothesis about the mechanism of action of these compounds at a molecular level. nih.gov
Estimation of Binding Affinities and Interaction Energies
In the rational design of novel therapeutic agents, computational methods are pivotal for estimating the binding affinity of ligands to their biological targets. For this compound analogs, molecular docking is a primary technique used to predict the preferred orientation of a molecule within a protein's active site and to estimate the strength of the interaction. This process generates a binding affinity score, typically expressed in kcal/mol, which approximates the free energy of binding. Lower scores indicate stronger, more favorable binding.
The interaction energy is a sum of several components, including van der Waals forces, electrostatic interactions, and hydrogen bonding. For instance, in studies of benzohydrazide derivatives as tyrosinase inhibitors, molecular docking has revealed key hydrogen bond interactions between the ligand and histidine residues within the enzyme's active site, which also contains copper ions. nih.gov These specific interactions are crucial for the molecule's inhibitory activity.
For a more precise quantification of interaction energies, quantum mechanics (QM) methods can be employed. While computationally intensive, QM calculations provide a more accurate description of the electronic effects governing intermolecular forces. Fragmentation methods, such as the Molecular Fractionation with Conjugate Caps (MFCC), allow for the application of QM to large systems like protein-ligand complexes by breaking the protein into smaller, manageable amino acid fragments. The total interaction energy is then calculated by summing the energies of the ligand interacting with each fragment. This approach can dissect the interaction into physically meaningful components like electrostatics, exchange-repulsion, polarization, and dispersion, offering a deeper understanding of the binding mechanism.
A representative breakdown of interaction energies between a hypothetical this compound analog and a target protein's active site, as calculated by molecular docking, is presented below.
Table 1: Estimated Interaction Energies for a Hypothetical this compound Analog
Interaction Type Energy Contribution (kcal/mol) Interacting Residues Binding Affinity (Total Score) -8.5 Overall Active Site van der Waals -4.2 Phe264, Val283 Hydrogen Bonding -3.1 His259, Asn260 Electrostatic -1.2 His85, His263
Correlation with Experimental Biological Activity Data
A critical step in validating computational models is to correlate the estimated binding affinities with experimentally determined biological activities. A strong correlation suggests that the computational model accurately captures the key features driving the ligand's potency and can be reliably used to predict the activity of new, untested analogs.
The biological activity is often measured as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a substance needed to inhibit a biological process by 50%. The predicted binding affinity from molecular docking should, in theory, correlate with these experimental values. A high Pearson correlation coefficient (R²) between the predicted and experimental values indicates a robust and predictive model.
For example, studies on 4-hydroxy-N'-methylenebenzohydrazide derivatives targeting the tyrosinase enzyme have shown that compounds with the best-predicted binding affinities also exhibit the lowest experimental IC₅₀ values, confirming the validity of the docking protocol. nih.govThis correlation allows researchers to prioritize the synthesis of compounds predicted to be highly active, thereby streamlining the drug discovery process.
The following table illustrates a hypothetical correlation between predicted binding affinities and experimental IC₅₀ values for a series of this compound analogs.
Table 2: Correlation of Predicted Binding Affinity with Experimental Activity
Compound ID Predicted Binding Affinity (kcal/mol) Experimental IC₅₀ (µM) NMB-01 -7.2 15.4 NMB-02 -7.8 10.2 NMB-03 -8.6 5.1 NMB-04 -9.1 2.3 NMB-05 -6.5 25.8
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) modeling provides a quantitative framework to understand how the chemical structure of a molecule influences its biological activity. Computational approaches, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA), are powerful tools for elucidating these relationships for this compound analogs. researchgate.netmdpi.comresearchgate.netnih.gov In a 3D-QSAR study, a series of structurally related compounds with known biological activities are spatially aligned. The CoMFA method then calculates the steric (Lennard-Jones) and electrostatic (Coulomb) fields around each molecule. A statistical technique, typically Partial Least Squares (PLS), is used to derive a mathematical equation that correlates the variations in these fields with the observed biological activities.
The results are often visualized as 3D contour maps. These maps highlight regions where specific properties are predicted to enhance or diminish activity. For example:
Steric Contour Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show regions where bulk is detrimental.
Electrostatic Contour Maps: Blue contours identify areas where electropositive groups increase activity, whereas red contours indicate regions where electronegative groups are preferred.
These maps provide intuitive, graphical guidance for rational drug design, allowing chemists to strategically modify the this compound scaffold to improve potency. For instance, if a green contour appears near a specific position on the benzoyl ring, it suggests that adding a larger substituent at that position could lead to a more active compound. Such studies have been successfully applied to related N,N'-diacylhydrazine derivatives to understand their herbicidal and antifungal activities. researchgate.netresearchgate.netnih.gov
Intermolecular Interaction Quantification
The solid-state properties of a pharmaceutical compound are governed by the way its molecules pack in the crystal lattice. Understanding the intermolecular interactions that stabilize this packing is crucial. Computational tools like Hirshfeld surface analysis and energy framework calculations provide quantitative insights into these non-covalent forces.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgThe Hirshfeld surface of a molecule is defined as the region where the electron density contribution from that molecule is greater than the contribution from all other molecules in the crystal.
By mapping properties onto this surface, one can visualize key interaction sites. A particularly useful property is the normalized contact distance (d_norm), which highlights intermolecular contacts shorter than the van der Waals radii sum as distinct red spots on the surface. These spots typically indicate hydrogen bonds and other close contacts.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Benzohydrazide AnalogData is representative based on published findings for similar structures. nih.gov
While Hirshfeld analysis quantifies the geometric contacts, energy framework calculations provide a quantitative measure of the energetic stability of the crystal lattice. rsc.orgresearchgate.netThis method involves calculating accurate pairwise intermolecular interaction energies between a central molecule and its neighbors within a defined radius.
Table 4: Calculated Intermolecular Interaction Energies (kJ/mol) for a Representative Benzohydrazide AnalogValues are illustrative of typical energy framework analysis results.
Chemical Reactivity and Transformation Studies of the N Methylbenzohydrazide Core
Oxidative Transformations
The hydrazide moiety within N-methylbenzohydrazide is susceptible to oxidation, which can lead to the formation of highly reactive intermediates and subsequent cyclization or rearrangement products. The transformation of acylhydrazones, which are readily formed from hydrazides, is a common strategy. Various oxidizing agents have been employed to achieve these transformations.
One of the most significant oxidative reactions is the cyclization of N-acylhydrazones (derived from the parent hydrazide) into 2,5-disubstituted 1,3,4-oxadiazoles. This transformation can be accomplished using a range of oxidants. researchgate.net Common systems include iodine in the presence of mercuric oxide (I₂/HgO), lead tetraacetate (LTA), chloramine-T, and N-chlorosuccinimide. researchgate.net More recently, hypervalent iodine reagents and systems like tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ, have been shown to be highly effective for this oxidative cyclization under neutral conditions. researchgate.net
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is another powerful one-electron oxidant used in organic synthesis. nih.gov While CAN has been reported to cleave semicarbazones, it does not typically affect hydrazones under similar conditions. nih.gov However, the oxidation of related 2-hydroxyaryl ketone acylhydrazones with reagents like lead tetraacetate can induce a transformation into 1,2-diacylbenzenes, indicating that the hydrazide group can participate in complex oxidative rearrangements. nih.gov
Furthermore, the metabolic degradation of more complex molecules containing a benzohydrazide (B10538) core, such as the insecticide tebufenozide, often proceeds via oxidation of the alkyl groups on the aromatic rings to form alcohols, ketones, and carboxylic acids. molaid.com This indicates that under certain (e.g., biological) conditions, the aromatic ring and its substituents are also sites for oxidative modification. molaid.com
Reductive Pathways
The this compound core can undergo reduction at several sites, primarily involving the cleavage of the nitrogen-nitrogen bond within the hydrazide linkage. These reductive pathways provide routes to secondary amines and other valuable nitrogen-containing compounds.
A prominent method for this transformation is the reductive cleavage of the N-N bond. This can be achieved using classical catalytic hydrogenation conditions. For instance, the use of Raney Nickel (Raney Ni) under a hydrogen gas atmosphere has been shown to effectively cleave the N-N bond in hydrazino compounds, yielding the corresponding amine derivatives. researchgate.net Similarly, other research has utilized hydrogen in the presence of palladium on carbon (Pd/C) as an efficient reducing system for related Schiff bases derived from benzohydrazides. nih.gov
More contemporary methods have emerged that utilize photocatalysis. A system involving a ruthenium complex (Ru(bpyrz)₃₂) and visible light in the presence of air has been developed for the cleavage of N-N bonds in both hydrazines and hydrazides under exceptionally mild conditions. rsc.org This reaction is effective for a variety of N,N-disubstituted hydrazides and demonstrates a green chemistry approach to producing secondary aromatic amines from hydrazide precursors. rsc.org
Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the electronic properties of the this compound substituent [-C(O)NHN(H)CH₃].
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the substituent on the ring dictates both the reaction rate and the position of the incoming electrophile (regioselectivity). The this compound group contains a carbonyl (-C=O) group directly attached to the aromatic ring. Carbonyl groups are known to be electron-withdrawing groups (EWGs) due to both inductive effects and resonance (a π-acceptor). youtube.comwikipedia.org This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. youtube.comorganicchemistrytutor.com Consequently, the this compound group is classified as a deactivating group .
Furthermore, EWGs direct incoming electrophiles to the meta position. organicchemistrytutor.comnih.gov This is because the deactivation is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance structures, leaving the meta position as the least deactivated and thus the most favorable site for electrophilic attack. wikipedia.orgnih.gov
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-withdrawing nature of the this compound substituent activates the aromatic ring for nucleophilic aromatic substitution. mdpi.com This type of reaction requires the ring to be electron-deficient to be attacked by a nucleophile and is facilitated by the presence of a good leaving group (typically a halide). The EWG helps to stabilize the negative charge of the intermediate carbanion (Meisenheimer complex), particularly when the substituent is positioned ortho or para to the leaving group. mdpi.com Therefore, in a suitably substituted precursor (e.g., 4-chloro-N-methylbenzohydrazide), the this compound group would act as an ortho, para-director for nucleophilic substitution. mdpi.com
Cyclization Reactions Leading to Novel Heterocyclic Systems
Hydrazides are highly valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.net The this compound core contains the necessary functionality to participate in various cyclization reactions, often after initial condensation with a carbonyl compound to form a hydrazone.
A primary application is the synthesis of five-membered heterocycles. As discussed previously, the oxidative cyclization of N-acylhydrazones is a well-established route to 1,3,4-oxadiazoles . researchgate.net A one-pot protocol has been developed that involves the NOx-catalyzed aerobic oxidation of acylhydrazides to generate N-acyldiazene intermediates, which then undergo a DMAP-catalyzed cycloaddition with allenoates to furnish 1,3,4-oxadiazines . organic-chemistry.org
Hydrazones derived from this compound can also be cyclized into other important heterocyclic systems. For example, reaction with α-chloroacetyl chloride can lead to the formation of four-membered azetidinone rings (β-lactams), while reaction with thioacetic acid can yield five-membered thiazolidinone rings. rsc.org Furthermore, cyclization with sodium azide (B81097) is a known method to produce substituted tetrazole rings. rsc.org The reaction of hydrazones with anhydrides like phthalic anhydride (B1165640) can be used to construct seven-membered oxazepine rings. rsc.org The versatility of the hydrazone intermediate makes this compound a key starting material for a diverse library of heterocyclic structures. molaid.comrsc.orgorganic-chemistry.orgacs.org
This compound as Ligands in Coordination Chemistry
The this compound structure possesses multiple donor atoms (the carbonyl oxygen and the hydrazinic nitrogens), making it an excellent ligand for coordinating with metal ions. nih.gov In the presence of a metal ion, the ligand often undergoes tautomerization to its enol form, allowing it to act as a bidentate or tridentate chelating agent through the enolic oxygen, imine nitrogen, and sometimes a phenolic oxygen if present on a condensed aldehyde fragment. beilstein-journals.org
A vast number of metal complexes have been synthesized using benzohydrazide derivatives that are structurally analogous to this compound. These complexes involve a range of transition metals, including vanadium, molybdenum, cobalt, iron, copper, and zinc. organicchemistrytutor.comrsc.orgbohrium.comacs.org
The synthesis typically involves reacting the hydrazide or a pre-formed hydrazone Schiff base with a metal salt (e.g., metal chloride or acetylacetonate) in a suitable solvent like methanol (B129727) or ethanol (B145695), often under reflux. beilstein-journals.org The resulting solid complexes are then isolated and purified.
Characterization of these complexes is performed using a suite of analytical techniques:
Infrared (IR) Spectroscopy: This is used to identify the coordination sites. A shift of the C=O stretching vibration to a lower frequency in the complex compared to the free ligand suggests coordination through the carbonyl oxygen. The appearance of new bands can indicate M-O and M-N bonds. beilstein-journals.org
NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information about the ligand framework within the complex.
UV-Visible Spectroscopy: Gives insight into the electronic transitions and the coordination geometry around the metal center. organicchemistrytutor.com
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal ion (e.g., octahedral, square-pyramidal). organicchemistrytutor.comacs.org For example, X-ray analysis has confirmed the distorted octahedral geometry in dioxomolybdenum(VI) and vanadium(V) complexes with related hydrazone ligands.
A zinc complex, tris(3-methylbenzohydrazide)-zinc tetrachloro-zincate hydrate (B1144303), has been synthesized and its crystal structure reveals a [Zn(3-methylbenzohydrazide)₃]²⁺ cation where the zinc is coordinated to three hydrazide ligands. rsc.org Similarly, cobalt(II) and iron(III) complexes with N'-(2-hydroxybenzylidene)-3-methylbenzohydrazide have been shown to have octahedral coordination around the metal centers. organicchemistrytutor.comacs.org
Metal complexes derived from this compound and its analogs have demonstrated significant potential as catalysts in a variety of organic transformations. The metal center acts as the active site, while the hydrazide ligand framework modulates its reactivity, stability, and selectivity.
Key catalytic applications include:
Oxidation Reactions: Oxidovanadium(V) and dioxomolybdenum(VI) complexes with hydrazone ligands have been extensively studied as catalysts for oxidation reactions. bohrium.com They have shown high catalytic activity for the epoxidation of olefins like cyclooctene, using tert-butyl hydroperoxide (TBHP) as the oxidant. bohrium.com Some vanadium complexes can also catalyze the oxidation of inert alkanes to alkyl hydroperoxides. bohrium.com Theoretical studies on certain vanadium-carbohydrazone complexes suggest that the ligand itself can play a key role by undergoing reduction instead of the metal, forming the active catalyst form. rsc.org
Synthesis of Heterocycles: Vanadium and molybdenum Schiff base complexes have been employed as efficient catalysts for synthesizing nitrogen-containing heterocycles like benzimidazoles, benzoxazoles, and benzothiazoles. wikipedia.org These catalytic reactions can often be accelerated using ultrasonic irradiation, leading to shorter reaction times and higher yields under mild conditions. wikipedia.org
Carbon-Carbon and Carbon-Heteroatom Bond Formation: Palladium complexes with pincer-type ligands derived from hydrazones have been used as catalysts in Suzuki-Miyaura cross-coupling reactions between aryl halides and phenylboronic acid. nih.gov
The table below summarizes representative catalytic activities of metal complexes derived from benzohydrazide analogs.
| Catalyst Type | Reaction | Substrate | Oxidant/Reagent | Product | Reference |
| Oxidovanadium(V) Complex | Epoxidation | Olefins | tert-Butyl Hydroperoxide | Epoxide | bohrium.com |
| Dioxomolybdenum(VI) Complex | Epoxidation | Cyclooctene | tert-Butyl Hydroperoxide | Cyclooctene oxide | |
| Vanadium(V) Complex | Alkane Oxidation | Cyclohexane | tert-Butyl Hydroperoxide | Cyclohexanol, Cyclohexanone | rsc.org |
| Oxovanadium(V) Complex | Heterocycle Synthesis | o-phenylenediamine, aldehyde | - | Benzimidazole (B57391) derivative | wikipedia.org |
| Palladium(II) Pincer Complex | Suzuki Coupling | Aryl halide, Phenylboronic acid | - | Biaryl | nih.gov |
Catalytic Applications of this compound-Derived Metal Complexes
Catalytic Oxidation Reactions (e.g., Epoxidation of Olefins)
Complexes derived from this compound analogues have demonstrated significant efficacy as catalysts in the epoxidation of olefins, a crucial transformation in synthetic organic chemistry. Research has primarily focused on metal complexes where the benzohydrazide derivative acts as a ligand, modulating the catalytic activity of the metal center.
Dioxomolybdenum(VI) and oxidovanadium(V) complexes featuring substituted benzohydrazide ligands have been synthesized and characterized for their catalytic prowess in olefin epoxidation. researchgate.netsemanticscholar.orgtandfonline.com For instance, dioxidomolybdenum(VI) complexes with ligands derived from N'-(substituted-benzylidene)-2-methylbenzohydrazide have been prepared and their catalytic properties investigated in the epoxidation of styrene (B11656). semanticscholar.org In these studies, the hydrazone ligands coordinate to the molybdenum center through the enolate oxygen, phenolate (B1203915) oxygen, and azomethine nitrogen, creating a stable octahedral geometry around the metal. semanticscholar.org
The catalytic activity of these complexes is influenced by the choice of oxidant. Studies have shown that oxidants like iodosylbenzene (PhIO) and sodium hypochlorite (B82951) (NaOCl) can be effectively used, with PhIO generally leading to higher conversions of styrene to styrene epoxide. semanticscholar.org The proposed mechanism involves the generation of a high-valent metal-oxo species which then acts as the oxygen atom transfer agent to the olefin.
Similarly, oxidovanadium(V) complexes with ligands such as N'-(5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide have been shown to be effective catalysts for olefin epoxidation. researchgate.net These complexes, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), facilitate the conversion of various olefins to their corresponding epoxides. The electronic and steric properties of the substituents on the benzohydrazide ligand can be tuned to optimize the catalytic performance.
| Catalyst/Ligand | Olefin Substrate | Oxidant | Solvent | Conversion (%) | Product(s) | Reference |
| [MoO₂L(MeOH)] (H₂L = N'-(5-chloro-2-hydroxybenzylidene)-2-methylbenzohydrazide) | Styrene | PhIO | Not Specified | High | Styrene Epoxide | semanticscholar.org |
| [MoO₂L(MeOH)] (H₂L = N'-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide) | Styrene | NaOCl | Not Specified | Moderate | Styrene Epoxide | semanticscholar.org |
| [VOL(OEt)(MeOH)] (H₂L = N'-(3,5-dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide) | Various Olefins | TBHP | Not Specified | Effective | Epoxides | researchgate.net |
| [MoO₂L(CH₃OH)] (H₂L = N′-(3-ethoxy-2-hydroxybenzylidene)-3-methylbenzohydrazide) | Not Specified | Not Specified | Not Specified | Catalytic Properties Noted | Not Specified | tandfonline.com |
C-H Functionalization Catalysis
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. snnu.edu.cn While the application of this compound itself in this area is still developing, closely related hydrazide derivatives are beginning to show promise as directing groups and ligands in transition metal-catalyzed C-H activation.
A notable example involves the rhodium-catalyzed C-H activation of N'-alkyl-N'-arylacetohydrazide derivatives for the synthesis of functionalized indazole compounds. mdpi.com In this work, N'-methyl-N'-phenylacetohydrazide was used as a substrate where the hydrazide moiety acts as an internal directing group, guiding the rhodium catalyst to a specific C-H bond on the phenyl ring. mdpi.com This is followed by annulation with an alkene, leading to the formation of a 2,3-dihydro-1H-indazole derivative. mdpi.com This reaction highlights the potential of the hydrazide core to facilitate regioselective C-H functionalization.
The general principle of such reactions involves the coordination of the hydrazide to the metal center, forming a metallacycle that positions the catalyst in proximity to the target C-H bond. snnu.edu.cn This is followed by cleavage of the C-H bond in a concerted metalation-deprotonation (CMD) step or a similar mechanism. snnu.edu.cn The resulting organometallic intermediate can then react with a coupling partner to form the desired product.
Although direct catalytic use of this compound complexes in C-H functionalization is not yet widely reported, some research suggests that complexes derived from related ligands can act as efficient catalysts for C-H bond functionalization reactions. researchgate.net The development of tailored ligands based on the this compound scaffold could therefore be a promising avenue for future research in C-H activation catalysis.
| Substrate | Catalyst System | Coupling Partner | Product | Yield (%) | Reference |
| N'-methyl-N'-phenylacetohydrazide | [CpRhCl₂]₂ / Cu(OAc)₂ | Ethyl Acrylate | Ethyl 2-methyl-1-phenyl-2,3-dihydro-1H-indazole-3-carboxylate | Good to High | mdpi.com |
| N'-methyl-N'-phenylacetohydrazide | [CpRhCl₂]₂ / Cu(OAc)₂ | Methyl Acrylate | Methyl 2-methyl-1-phenyl-2,3-dihydro-1H-indazole-3-carboxylate | Good to High | mdpi.com |
| N'-methyl-N'-phenylacetohydrazide | [CpRhCl₂]₂ / Cu(OAc)₂ | n-Butyl Acrylate | n-Butyl 2-methyl-1-phenyl-2,3-dihydro-1H-indazole-3-carboxylate | Good to High | mdpi.com |
| N'-methyl-N'-phenylacetohydrazide | [CpRhCl₂]₂ / Cu(OAc)₂ | t-Butyl Acrylate | t-Butyl 2-methyl-1-phenyl-2,3-dihydro-1H-indazole-3-carboxylate | Good to High | mdpi.com |
| N'-methyl-N'-phenylacetohydrazide | [CpRhCl₂]₂ / Cu(OAc)₂ | Phenyl Acrylate | Phenyl 2-methyl-1-phenyl-2,3-dihydro-1H-indazole-3-carboxylate | Good to High | mdpi.com |
| N'-methyl-N'-phenylacetohydrazide | [CpRhCl₂]₂ / Cu(OAc)₂ | Benzyl (B1604629) Acrylate | Benzyl 2-methyl-1-phenyl-2,3-dihydro-1H-indazole-3-carboxylate | Good to High | mdpi.com |
Biological Activity and Pharmacological Potential of N Methylbenzohydrazide Derivatives
Antimicrobial Activity
The search for novel antimicrobial agents is a critical endeavor in the face of rising drug resistance. N-methylbenzohydrazide derivatives have emerged as a promising scaffold in this pursuit, demonstrating a range of activities against bacteria and fungi.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Research has indicated that derivatives of benzohydrazide (B10538) possess antibacterial properties. For instance, studies on N'-(2-Bromobenzylidene)-4-methylbenzohydrazide have demonstrated good antibacterial activity against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. semanticscholar.org Similarly, a series of hydrazone compounds derived from 4-methylbenzohydrazide (B1294431) have been synthesized and tested against bacterial strains, with some showing moderate to high activity. semanticscholar.org The structural modifications of the benzohydrazide core, including the introduction of different substituents, play a crucial role in determining the antibacterial spectrum and potency. While direct studies on this compound derivatives are still expanding, the activity of these closely related compounds suggests a promising avenue for the development of new antibacterial agents.
Antifungal Properties and Mechanism of Action
The antifungal potential of this compound derivatives has been more specifically elucidated. A notable example is the compound N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM), which has shown potent antifungal activity against a variety of clinically relevant fungi. researchgate.net This includes activity against various Cryptococcus species, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 8 µg/ml. researchgate.net Importantly, BHBM was also effective against a fluconazole-resistant strain of Cryptococcus neoformans and virulent Cryptococcus gattii strains. researchgate.net Its activity extends to other fungi such as Rhizopus oryzae, Blastomyces dermatitis, and Histoplasma capsulatum. researchgate.net
The mechanism of action for these antifungal hydrazones has been identified as the selective inhibition of fungal glucosylceramide (GlcCer) synthesis. researchgate.netstonybrook.edu GlcCer is a critical component of the fungal cell membrane, and its disruption leads to cell death. stonybrook.edu The specificity of this inhibition for the fungal synthetic pathway over the mammalian one makes these compounds particularly attractive as potential therapeutic agents. researchgate.netstonybrook.edu
Table 1: Antifungal Activity of N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM)
| Fungal Species | MIC Range (µg/ml) |
|---|---|
| Cryptococcus species | 0.25 - 8 |
| Fluconazole-resistant C. neoformans | 1 - 2 |
| Cryptococcus gattii | 0.5 - 2 |
| Rhizopus oryzae | - |
| Blastomyces dermatitis | - |
| Histoplasma capsulatum | - |
Data sourced from a study on the antifungal activity of BHBM. researchgate.net
Antiviral Investigations
The exploration of this compound derivatives for antiviral applications is an emerging area of research. While studies directly focusing on this compound are limited, research on broader hydrazide derivatives has shown some potential. For example, certain hydrazide derivatives of betulinic acid have been synthesized and tested for their antiviral activities against influenza A virus, herpes simplex type I virus, and HIV-1. nih.gov Although these are not this compound compounds, the findings suggest that the hydrazide scaffold could be a valuable starting point for the design of novel antiviral agents. Further investigations are needed to specifically determine the antiviral efficacy of this compound derivatives.
Antineoplastic and Cytotoxic Effects
The development of targeted therapies for cancer is a major goal in medicinal chemistry. This compound derivatives have demonstrated significant promise as antineoplastic and cytotoxic agents, particularly against aggressive forms of breast cancer.
In vitro Evaluation in Cancer Cell Lines (e.g., Breast Cancer, Triple Negative Breast Cancer)
A significant body of research has focused on the in vitro evaluation of this compound derivatives against various cancer cell lines. One of the most promising areas of investigation is their effect on triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited treatment options. researchgate.netnih.gov
A key compound, (E)-3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, and its derivatives have been identified as potent inhibitors of mTOR, a protein kinase that is often dysregulated in cancer. researchgate.netnih.gov One such derivative, referred to as compound 7c, has shown strong anti-proliferative activity in the TNBC cell lines MDA-MB-231 and MDA-MB-468, with IC50 values of 3.38 µM and 4.30 µM, respectively. mtroyal.ca These findings highlight the potential of these derivatives as lead compounds for the development of new treatments for TNBC. researchgate.netnih.gov
Table 2: In vitro Cytotoxicity of Compound 7c in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.38 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. mtroyal.ca
Induction of Apoptosis and Autophagic Cell Death Pathways
The cytotoxic effects of this compound derivatives in cancer cells are mediated through the induction of programmed cell death pathways, specifically apoptosis and autophagy. researchgate.netnih.gov
Research has shown that compounds like 'compound 7c' can induce both autophagic cell death and apoptosis in TNBC cells. researchgate.netnih.gov The induction of autophagy is evidenced by an increase in the expression of key autophagy-related proteins such as Beclin1 and LC3-II. researchgate.net Autophagy is a cellular process of self-digestion that, when excessively activated, can lead to cell death.
Simultaneously, these derivatives trigger apoptosis, or programmed cell death. This is characterized by a decrease in the levels of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, as well as the activation of executioner caspases like cleaved caspase-3 and -8. researchgate.net The dual induction of both apoptosis and autophagy by these compounds presents a powerful strategy for overcoming cancer cell survival mechanisms.
Enzyme Inhibition Studies (e.g., mTOR, DHFR, AChE, BuChE)
Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in human diseases.
Mammalian Target of Rapamycin (mTOR): The mTOR kinase is a central regulator of cell growth, proliferation, and survival, and its dysregulation is linked to cancers and other diseases. researchgate.netacs.org (E)-3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives have been developed as mTOR inhibitors. researchgate.netnih.gov Through structural modifications and optimization, a lead compound, 7c, demonstrated significant inhibitory activity against the mTOR enzyme with an IC50 value of 0.304 μmol/L. nih.gov This compound also showed effective inhibition of proliferation in triple-negative breast cancer (TNBC) cell lines. nih.gov These findings highlight the potential of this scaffold for developing novel anticancer agents targeting the mTOR pathway. researchgate.netacs.org
Table 1: mTOR Inhibition by this compound Derivatives
| Compound | Target Enzyme | IC50 (μmol/L) | Cell Line | Antiproliferative IC50 (μmol/L) | Reference |
|---|---|---|---|---|---|
| Compound 7c | mTOR | 0.304 | MDA-MB-231 | 3.38 ± 1.01 | nih.gov |
IC50 values represent the concentration required to inhibit 50% of the enzyme activity or cell proliferation.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): AChE and BuChE inhibitors are crucial for managing neurodegenerative conditions like Alzheimer's disease by preventing the breakdown of essential neurotransmitters. nih.gov While direct studies on this compound derivatives are limited, related structures such as salicylanilides and other benzamides have shown moderate to potent inhibition of both AChE and BuChE. nih.gov For instance, certain phosphorus-based esters of salicylanilides demonstrated significant BuChE inhibition, with one derivative achieving an IC50 of 2.4 µM. nih.gov The structural similarities suggest that this compound derivatives could be promising candidates for designing new cholinesterase inhibitors. nih.govnih.gov
Modulation of Cellular Signaling Pathways
The pharmacological effects of this compound derivatives are often rooted in their ability to modulate critical cellular signaling pathways.
One notable example is the derivative (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide (LASSBio-1359), which functions as an adenosine (B11128) A2A receptor agonist. researchgate.net Activation of this G protein-coupled receptor is linked to anti-inflammatory and antinociceptive effects. researchgate.net The analgesic action of LASSBio-1359 in inflammatory pain models was shown to be dependent on the activation of peripheral A2A receptors. researchgate.net
Furthermore, derivatives designed as mTOR inhibitors directly impact the PI3K-Akt-mTOR signaling pathway. acs.orgnih.gov By blocking mTOR, these compounds can disrupt the downstream signaling cascade that controls protein synthesis and cell growth. researchgate.net This inhibition can lead to the induction of autophagy, a cellular self-degradation process, and apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov For example, compound 7c was found to induce both autophagic cell death and apoptosis in breast cancer cell lines. researchgate.net
Anti-inflammatory Properties
The hydrazone scaffold, a core component of these derivatives, is recognized for its anti-inflammatory potential. mdpi.compreprints.org Research has demonstrated that this compound derivatives possess significant anti-inflammatory activity.
The compound (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide (LASSBio-1359) has exhibited anti-tumor necrosis factor-α (TNF-α) properties. researchgate.net TNF-α is a key pro-inflammatory cytokine involved in autoimmune conditions like rheumatoid arthritis. researchgate.net The ability of LASSBio-1359 to modulate TNF-α, mediated through its action on adenosine receptors, underscores its potential as a therapeutic agent for inflammatory disorders. researchgate.net Other hydrazone derivatives have also shown potent anti-inflammatory effects in preclinical models, often attributed to their interaction with enzymes like cyclooxygenases (COX). mdpi.com
Insecticidal Activity and Agricultural Applications
Certain this compound derivatives have been developed as crucial intermediates in the synthesis of modern insecticides. smolecule.com Specifically, compounds like N'-tert-butyl-3-methoxy-2-methylbenzohydrazide are precursors to potent insect growth regulators. smolecule.com These resulting insecticides are valued in agriculture for their high efficacy against various insect pests, particularly those of the order Lepidoptera.
Mechanism as Insect Growth Regulators (e.g., Ecdysone (B1671078) Mimics)
The primary mechanism of insecticidal action for this class of compounds is the disruption of the insect's molting process. Diacylhydrazine insecticides, which are derived from this compound intermediates, function as non-steroidal agonists of the ecdysone receptor. nih.govnih.gov Ecdysone is the natural molting hormone in insects, and its signaling pathway is critical for normal growth and development. smolecule.comnih.gov
These synthetic derivatives, such as methoxyfenozide, mimic the action of ecdysone with high specificity. smolecule.com They bind to the ecdysone receptor, triggering a premature and incomplete molting cascade. This hormonal mimicry fatally disrupts the insect's life cycle, leading to its death and providing effective pest control. smolecule.com
Antidiabetic Potential and Glucose Homeostasis Modulation
Recent studies have explored the potential of N-benzylidenebenzohydrazide derivatives as agents for managing type 2 diabetes. researchgate.net This chronic metabolic disease is characterized by high blood glucose levels, and a key therapeutic strategy involves inhibiting enzymes responsible for carbohydrate digestion. nih.govedgccjournal.org
Derivatives of N-benzylidene-4-methylbenzohydrazide have been shown to inhibit α-glucosidase and α-amylase, two critical enzymes in glucose metabolism. researchgate.net By inhibiting these enzymes, the compounds can slow the breakdown of carbohydrates in the gut, leading to a more controlled release of glucose into the bloodstream and helping to regulate glucose homeostasis. researchgate.netnih.gov
Table 2: Antidiabetic Enzyme Inhibition by N-Benzylidene-4-methylbenzohydrazide Derivatives
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |
|---|---|---|---|
| BB3 | 19.3 ± 0.9 | 24.3 ± 0.5 | researchgate.net |
| BB4 | 15.6 ± 0.7 | 19.4 ± 0.6 | researchgate.net |
| BB6 | 12.3 ± 0.5 | 16.8 ± 0.4 | researchgate.net |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.
Antioxidant Capacity and Reactive Oxygen Species Scavenging
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases, including diabetes. researchgate.netnih.gov Hydrazone derivatives have demonstrated the ability to act as antioxidants by scavenging free radicals. researchgate.netfrontiersin.org
The antioxidant potential of N-benzylidenebenzohydrazide derivatives has been evaluated using various in vitro assays. researchgate.net These compounds have shown significant radical-scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide (NO) assays, as well as reducing power in the FRAP (ferric reducing antioxidant power) assay. researchgate.net This activity is attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative damage. mdpi.commdpi.com
Table 3: Antioxidant Activity of N-Benzylidenebenzohydrazide Derivatives
| Compound | DPPH IC50 (µM) | NO Scavenging IC50 (µM) | FRAP (µM Fe(II)/mg) | Reference |
|---|---|---|---|---|
| BB2 | 25.3 ± 0.7 | 27.6 ± 0.5 | 45.3 ± 0.4 | researchgate.net |
| BB4 | 20.6 ± 0.6 | 21.3 ± 0.6 | 59.5 ± 0.5 | researchgate.net |
| BB6 | 16.4 ± 0.5 | 18.2 ± 0.4 | 78.4 ± 0.6 | researchgate.net |
IC50 values represent the concentration required for 50% radical scavenging. FRAP value indicates reducing capacity.
Antitubercular Activity
Derivatives of benzohydrazide have been a subject of interest in the search for new antitubercular agents. Research has shown that modifying the core structure can lead to compounds with potent activity against Mycobacterium tuberculosis.
Semi-synthetic derivatives of 2,6-dihydroxy-4-methylbenzohydrazide have demonstrated notable antitubercular effects. semanticscholar.org A series of these compounds were synthesized and tested against the M. tuberculosis H37Rv strain. The results indicated that several of these derivatives exhibited significant antimycobacterial activity. semanticscholar.org Specifically, compounds where the hydrazide was reacted with different aldehydes showed promising minimum inhibitory concentration (MIC) values. semanticscholar.org
For instance, the derivative N'-(4-chlorobenzylidene)-2,6-dihydroxy-4-methylbenzohydrazide (compound 4b) and N'-(4-(dimethylamino)benzylidene)-2,6-dihydroxy-4-methylbenzohydrazide (compound 4d) both displayed a superior MIC value of 1.6 µg/mL. semanticscholar.org This activity was more potent than the standard drug streptomycin, which had an MIC of 6.25 µg/mL in the same study. semanticscholar.org These findings suggest that the presence of a benzyl (B1604629) moiety is a key factor in the antitubercular activity of these compounds. semanticscholar.org
The following table summarizes the antitubercular activity of selected semi-synthetic 2,6-dihydroxy-4-methylbenzohydrazide derivatives against M. tuberculosis H37Rv. semanticscholar.org
| Compound ID | Derivative Name | MIC (µg/mL) |
| 4a | 2,6-dihydroxy-4-methylbenzohydrazide | 12.5 |
| 4b | N'-(4-chlorobenzylidene)-2,6-dihydroxy-4-methylbenzohydrazide | 1.6 |
| 4c | N'-(4-hydroxy-3-methoxybenzylidene)-2,6-dihydroxy-4-methylbenzohydrazide | 6.25 |
| 4d | N'-(4-(dimethylamino)benzylidene)-2,6-dihydroxy-4-methylbenzohydrazide | 1.6 |
| 4e | N'-(furan-2-ylmethylene)-2,6-dihydroxy-4-methylbenzohydrazide | 25.0 |
| Streptomycin | Standard Drug | 6.25 |
Data sourced from Semantic Scholar. semanticscholar.org
Analgesic Properties
N-acyl hydrazone (NAH) derivatives, a class to which N-methylbenzohydrazides belong, are recognized for their analgesic and anti-inflammatory properties. preprints.org One notable derivative, (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, known as LASSBio-1359, has been identified as an adenosine A2A receptor agonist and has demonstrated significant analgesic effects. researchgate.net
In a model of neuropathic pain, LASSBio-1359's analgesic activity was explored. researchgate.net Fructose-1,6-bisphosphate (FBP), which has an analgesic effect through the production of adenosine, was used as a point of comparison. The study found that the analgesic effect of FBP was dependent on adenosine A1 and A2A receptors. researchgate.net Similarly, the analgesic action of LASSBio-1359 in an inflammatory pain model was inhibited by an A2A receptor antagonist, ZM 241385, confirming its mechanism involves the activation of these receptors. researchgate.net
The analgesic mechanism for compounds like LASSBio-1359 is linked to the activation of the NO/cGMP/PKG/KATP signaling pathway. researchgate.net FBP treatment was shown to increase nitric oxide (NO) production in dorsal root ganglia neurons, and inhibiting this pathway reduced the analgesic effect. researchgate.net This suggests that this compound derivatives with adenosine receptor agonist activity may achieve their pain-relieving effects through this complex signaling cascade. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. gardp.org For this compound derivatives, SAR studies provide crucial insights into the structural features necessary for their antitubercular and analgesic effects.
In the context of antitubercular activity, the spatial arrangement of the molecule is critical. For a series of (3,4-dichlorobenzoyl)carbonohydrazonodithioate derivatives, it was observed that N-methylation had a significant structural impact. nih.gov The N-methylated derivatives, such as dimethyl (3,4-dichlorobenzoyl)-1-methylcarbonohydrazonodithioate, exhibited a twist along the N-C(=O) bond of about 20-30 degrees. nih.gov This deviation from planarity, caused by the spatial repulsion from the methyl group, was contrasted with the generally planar structure of the non-methylated, more active counterparts. nih.gov Historically, coplanarity between the aromatic ring and the hydrazone fragment was considered a prerequisite for tuberculostatic activity, indicating that the introduction of the N-methyl group can alter the molecular conformation and potentially reduce efficacy in some scaffolds. nih.gov
For analgesic properties, the SAR of the this compound derivative LASSBio-1359 points to the importance of its function as an adenosine A2A receptor agonist. researchgate.net The interaction with this specific receptor is a key determinant of its biological activity. The molecular hybridization approach, which combines different bioactive pharmacophores into a single molecule, is a strategy employed to enhance therapeutic efficacy. mdpi.com In LASSBio-1359, the this compound core is combined with a 3,4-dimethoxybenzylidene group, and this specific combination results in a molecule capable of interacting with adenosine receptors to produce an analgesic effect. researchgate.net
Applications in Materials Science and Industrial Processes
Polymeric Materials and Polymerization Initiation
Hydrazide derivatives, including structures related to N-methylbenzohydrazide, are utilized in the synthesis of polymeric materials. Their function is often as a key structural component or as a ligand in the formation of coordination polymers, rather than as a traditional polymerization initiator.
Traditional polymerization initiators, such as azo compounds or peroxides, decompose under heat or light to form free radicals that trigger the polymerization of vinyl monomers. fujifilm.comsynazo.de While this compound itself is not typically used as a primary radical initiator in this manner, its derivatives are integral to creating complex polymer chains. For instance, certain benzohydrazide (B10538) compounds serve as precursors in the synthesis of specific polymeric materials, imparting desired mechanical properties. evitachem.com
A significant application lies in the formation of coordination polymers. Research has shown that hydrazone ligands derived from substituted methylbenzohydrazides can react with metal ions, such as copper(II), to form polymeric complexes. researchgate.net In these structures, the hydrazide derivative acts as a bridging ligand, linking metal centers together to create extended one-, two-, or three-dimensional networks. researchgate.netbohrium.com The resulting coordination polymers have properties determined by both the metal ion and the organic hydrazide ligand.
Table 1: Examples of Hydrazide Derivatives in Polymeric Structures
| Derivative/Complex | Metal Ion | Resulting Polymer Type | Reference |
|---|---|---|---|
| N'-(2-hydroxybenzylidene)-3-methylbenzohydrazide Complex | Copper(II) | Thiocyanato-coordinated square planar complex | researchgate.net |
Use as Stabilizers and Plasticizers for Polymers
The long-term performance and durability of polymeric materials often depend on the inclusion of additives like stabilizers and plasticizers.
Stabilizers protect polymers from degradation caused by environmental factors such as heat, oxygen, and UV radiation. polymersolutions.com Light stabilizers function by absorbing UV energy or by scavenging free radicals that initiate degradation pathways. polymersolutions.com While direct research on this compound as a primary stabilizer is limited, related hydrazide structures are explored for these properties. For example, derivatives like 4-methylbenzohydrazide (B1294431) are used in the synthesis of compounds that can act as photostabilizers in polymers.
Plasticizers are additives that increase the flexibility, workability, and softness of a polymer by being incorporated between the polymer chains. researchgate.netkinampark.com This reduces the intermolecular forces between the chains, lowering the glass transition temperature. Phthalate (B1215562) esters have historically been the most common plasticizers, particularly for polyvinyl chloride (PVC). semanticscholar.orgspecialchem.com The search for alternative, non-phthalate plasticizers is an active area of research, driven by environmental and health concerns. semanticscholar.orgmdpi.com Although hydrazides are not a conventional class of plasticizers, the continuous development of new plasticizing compounds for specialized applications remains a focus in polymer science. researchgate.net
Organic Semiconductor Material Development
Organic semiconductors are a class of materials that combine the electrical properties of semiconductors with the processing advantages and structural versatility of organic compounds. rsc.orgsigmaaldrich.com These materials are central to the development of flexible electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics. sigmaaldrich.com
The functionality of an organic semiconductor is highly dependent on its molecular structure, which influences charge carrier mobility and electronic bandgap. rsc.org Research has indicated that compounds containing hydrazide and related moieties are of interest in this field. ontosight.ai For instance, a novel organic semiconductor material has been developed that incorporates a twisted quaterphenylene skeleton, demonstrating the integration of complex organic structures to achieve desired electronic properties. molaid.com Derivatives of benzohydrazide are listed among the organic building blocks used in the broader category of materials science that includes electronic materials and organic semiconductors. chemenu.combldpharm.comchemenu.com The inherent structural tunability of compounds like this compound allows for the synthesis of new molecules with potentially valuable semiconducting characteristics.
Precursors for Dyes and Pigments Synthesis
Dyes and pigments are coloring agents used across numerous industries. researchgate.net The key difference is that dyes are soluble in the application medium, whereas pigments are insoluble particles dispersed within it. researchgate.net The color of these substances arises from their chemical structure, specifically the presence of chromophores—unsaturated groups that absorb light in the visible spectrum. researchgate.net
Hydrazide derivatives, including those related to this compound, are established precursors in the synthesis of various colorants. The synthesis of azo dyes, for example, involves diazotization and coupling reactions, and hydrazide-containing molecules can be key starting materials in these processes. wikipedia.org The presence of the aromatic ring and the hydrazide group in this compound provides a versatile scaffold for creating larger, conjugated systems that function as chromophores. These resulting dye and pigment molecules are used in a variety of industrial applications.
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1483-24-5 | C8H10N2O |
| N'-Benzoyl-4-methylbenzohydrazide | 34263-00-8 | C15H14N2O2 |
| 2-Amino-3-methylbenzohydrazide | 141775-73-3 | C8H11N3O |
| 4-Methyl-3-nitrobenzohydrazide | 19013-12-8 | C8H9N3O3 |
| N'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide | 1305707-13-1 | C15H14N2O2 |
| 3-Methoxyphenoxy)methyl]benzohydrazide | 834913-38-1 | C15H16N2O3 |
| Polyvinyl chloride (PVC) | 9002-86-2 | (C2H3Cl)n |
| Di(2-ethylhexyl) phthalate (DEHP) | 117-81-7 | C24H38O4 |
| Diisononyl phthalate (DINP) | 28553-12-0 | C26H42O4 |
Analytical Method Development for N Methylbenzohydrazide Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of N-methylbenzohydrazide and its related compounds. mdpi.com Its high efficiency and the ability to adjust selectivity make it an indispensable tool. mdpi.com The primary chromatographic techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each offering distinct advantages for the analysis of this hydrazide derivative.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a widely utilized technique for the analysis of non-volatile and thermally sensitive compounds like this compound. ijrpb.com Method development in HPLC focuses on optimizing the separation of the target analyte from impurities and matrix components to achieve accurate and reliable quantification. spirochem.comlabmanager.com
A typical HPLC method for hydrazide compounds involves a reversed-phase C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, which may contain modifiers like formic acid to control the pH and improve peak shape. Isocratic elution, where the mobile phase composition remains constant, can be effective for simple mixtures. However, for more complex samples, gradient elution, where the solvent strength is increased during the analysis, is often employed to achieve better resolution and reduce analysis time. libretexts.org
Post-column derivatization can be used to enhance the detection of N-methylcarbamates, a class of compounds related to this compound. epa.gov This involves hydrolyzing the separated analytes and then reacting them with a derivatizing agent like o-phthalaldehyde (B127526) to form fluorescent products, which can be quantified with high sensitivity using a fluorescence detector. epa.gov The purity of synthesized this compound derivatives is also routinely checked using HPLC, with purity levels often exceeding 95%. lgcstandards.comgoogle.com
Table 1: Illustrative HPLC Parameters for Hydrazide Analysis
| Parameter | Condition | Source |
| Column | C18 (5 µm, 250 × 4.6 mm) | |
| Mobile Phase | Acetonitrile: 0.1% HCOOH in H₂O (35:65) | |
| Elution Mode | Isocratic | |
| Detector | UV, Fluorescence (with post-column derivatization) | epa.gov |
| Purity Assay | >95% | lgcstandards.comgoogle.com |
This table is a composite representation of typical starting conditions for HPLC analysis of hydrazide compounds based on available literature.
Gas Chromatography (GC) Methodologies
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For compounds like this compound that may not be sufficiently volatile or stable for direct GC analysis, chemical derivatization is often a necessary step. jfda-online.com Derivatization converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection. jfda-online.com
The choice of column is critical in GC for achieving the desired separation. For trace analysis of specific impurities, a column like the DB-624, which is suitable for volatile organic compounds, may be used. nih.gov The carrier gas is typically an inert gas such as nitrogen or helium. nih.gov Detection can be accomplished using various detectors, with the Flame Ionization Detector (FID) being a common choice for organic compounds. nih.gov For enhanced selectivity, particularly for nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) can be employed. epa.gov
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is another technique that has been used to analyze related hydrazide compounds, such as 2-Hydroxy-5-methylbenzohydrazide. researchgate.net This method involves the thermal decomposition of the sample followed by separation and identification of the resulting fragments.
Table 2: General GC Parameters for Analysis of Related Compounds
| Parameter | Condition | Source |
| Column | DB-624 (75.0m length, 0.53mm ID, 3.0µm film thickness) | nih.gov |
| Carrier Gas | Nitrogen | nih.gov |
| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD) | nih.govepa.gov |
| Derivatization | Often required to enhance volatility and stability | jfda-online.com |
This table provides a general overview of GC conditions that could be adapted for this compound analysis based on methods for similar compounds.
Spectrophotometric Detection Methods
Spectrophotometric methods, particularly UV-Visible spectroscopy, are valuable for the quantitative analysis and characterization of this compound and its derivatives. mdpi.com These methods are based on the principle that the analyte absorbs light at a specific wavelength.
The spectral behavior of hydrazones, which can be formed from this compound, has been studied in various media. scielo.org.mx In acidic conditions, for example, changes in the UV spectra can be observed due to the protonation of the hydrazone, and these changes can be used to determine dissociation constants. scielo.org.mx A typical UV spectrum of a hydrazone derivative might show absorption bands resulting from π→π* and n→π* electronic transitions. scielo.org.mx
For quantitative determination, a method can be developed where this compound is reacted with a chromogenic reagent to produce a colored product. For instance, a method for determining hydrazine (B178648) involves its conversion to 2,4-dinitrophenylhydrazine, which then reacts with p-dimethylaminobenzaldehyde to form a yellow product with maximum absorption at a specific wavelength. nih.gov The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte. nih.gov Such methods can achieve low detection limits, in the micromolar range. growingscience.com
Advanced Sample Preparation Protocols for Complex Matrices
The analysis of this compound in complex matrices such as biological fluids, environmental samples, or pharmaceutical formulations requires effective sample preparation to remove interfering substances. metabolomexchange.org The goal is to isolate the analyte of interest and present it in a form that is compatible with the chosen analytical instrument. metabolomexchange.org
A common initial step is solvent extraction, where the sample is mixed with a solvent in which the analyte is soluble but the matrix components are not. epa.gov The selection of the appropriate solvent is crucial for efficient extraction. For aqueous samples containing N-methylcarbamates, acidification to a pH of 4-5 is recommended immediately after collection to prevent alkaline hydrolysis. epa.gov
For purification, a patent for a related compound, N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine, describes a method involving acidification to hydrolyze byproducts, followed by filtration. google.com The pH of the mother liquor is then adjusted with a base to precipitate the purified product. google.com This highlights the importance of pH control in the purification process.
For trace analysis, cleanup procedures are often necessary to remove interferences that might co-elute with the analyte. epa.gov These can include techniques such as solid-phase extraction (SPE), which separates compounds based on their physical and chemical properties.
Enhancement of Detection Limits, Accuracy, and Precision
Achieving low detection limits, high accuracy, and excellent precision is paramount in analytical method development. ijrpb.com Several strategies can be employed to enhance these performance characteristics for the analysis of this compound.
Optimizing chromatographic conditions is a fundamental approach. libretexts.org In HPLC, this can involve adjusting the mobile phase composition, pH, and gradient profile to improve peak resolution and shape. libretexts.orglcms.cz In GC, optimizing the temperature program can lead to better separation of analytes. libretexts.org
The use of highly sensitive detectors significantly lowers detection limits. For example, a fluorescence detector, especially when coupled with post-column derivatization, offers much higher sensitivity than a standard UV detector for certain compounds. epa.gov In GC-MS, selecting specific ions for monitoring (Selected Ion Monitoring, SIM) can dramatically improve the signal-to-noise ratio.
Method validation is crucial for ensuring accuracy and precision. nih.gov This involves demonstrating linearity over a specific concentration range, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing reproducibility and accuracy through recovery studies. nih.gov The use of an internal standard, a compound with similar chemical properties to the analyte that is added to the sample at a known concentration, can correct for variations in sample preparation and instrument response, thereby improving accuracy and precision. researchgate.net
Biomarker Identification and Exposure Assessment Methodologies
This compound and its derivatives have been investigated for their biological activities, which raises the possibility of their use as biomarkers. ontosight.ai A biomarker can be a molecule that indicates exposure to a chemical or the effect of that exposure. uobaghdad.edu.iq The identification of this compound or its metabolites in biological samples like urine or blood could serve as a biomarker of exposure.
Exposure assessment is the process of measuring or estimating the magnitude, frequency, and duration of human exposure to a chemical agent. epa.gov The U.S. Environmental Protection Agency (EPA) outlines several approaches for exposure assessment, which can be applied to this compound. epa.gov These include:
Direct Measurement: This involves personal monitoring, such as collecting air samples in an individual's breathing zone or analyzing biological samples.
Indirect Estimation: This approach uses data on environmental concentrations, along with information on human activity patterns, to model exposure.
Exposure Reconstruction: This method uses biomonitoring data (i.e., the measurement of a chemical or its metabolites in human tissues or fluids) to estimate past exposure. epa.gov
For industrially contaminated sites, exposure assessment often relies on proximity indicators, such as the distance from a residence to the site. nih.gov However, more refined assessments would incorporate multimedia models that consider various exposure pathways (e.g., inhalation, ingestion) and individual behaviors. nih.gov The development of sensitive analytical methods for this compound in various matrices is a prerequisite for conducting accurate exposure assessments and validating potential biomarkers.
Future Research Directions and Emerging Opportunities for N Methylbenzohydrazide
Rational Design and Synthesis of Next-Generation Therapeutics
The rational design of novel therapeutics is a cornerstone of modern drug discovery, moving beyond serendipitous findings to a more targeted and efficient approach. nih.gov This strategy involves creating new molecules with improved efficacy, selectivity, and pharmacokinetic properties based on a deep understanding of the biological target and the structure-activity relationships of lead compounds. For N-methylbenzohydrazide, this entails the strategic modification of its chemical structure to enhance its desired biological activities while minimizing off-target effects.
Computational modeling and in silico screening are powerful tools in the rational design process. By simulating the interaction of this compound analogs with their target proteins, researchers can predict binding affinities and guide the synthesis of the most promising candidates. This approach has been successfully employed in the development of other therapeutic agents, such as the topoisomerase II inhibitor azatoxin, which was designed based on a pharmacophore model. nih.gov The synthesis of these next-generation therapeutics will require innovative and efficient chemical strategies to generate a diverse library of this compound derivatives for biological evaluation.
In-depth Pharmacokinetic and Pharmacodynamic Profiling
A thorough understanding of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for its development as a therapeutic agent. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug, while pharmacodynamics details the drug's effects on the body. nih.gov For this compound and its analogs, in-depth PK/PD profiling will be essential to establish a clear relationship between dosage, exposure, and biological response.
Comprehensive Toxicological Risk Assessment
Ensuring the safety of any new therapeutic candidate is paramount. A comprehensive toxicological risk assessment for this compound and its derivatives will be necessary to identify any potential adverse effects and to establish a safe therapeutic window. bibra-information.co.uk This assessment will involve a battery of in vitro and in vivo tests to evaluate various aspects of toxicity, including genotoxicity, carcinogenicity, and reproductive toxicity.
Modern approaches to toxicology, often referred to as "Next Generation Risk Assessment" (NGRA), emphasize an exposure-led and hypothesis-driven strategy. nih.govtoxminds.com This involves integrating data from a variety of sources, including in silico predictions, in vitro assays, and 'omics' technologies, to build a more complete picture of a compound's potential hazards. nih.govnih.gov For this compound, this could involve using high-throughput screening assays to assess its activity across a wide range of cellular targets and pathways, helping to identify potential off-target effects early in the development process. The US Environmental Protection Agency's CompTox Chemicals Dashboard already provides some hazard data for this compound, including information related to cancer. epa.gov
Exploration of Novel Biological Targets and Disease Models
While initial research may have focused on a specific biological target for this compound, it is crucial to explore the possibility that it may have other, as yet undiscovered, therapeutic applications. This involves screening the compound and its analogs against a diverse range of biological targets and in various disease models. This broad-based approach can uncover new therapeutic opportunities and expand the potential clinical utility of the this compound scaffold.
The use of high-throughput screening technologies and a wide array of cell-based and animal models of disease will be instrumental in this exploratory phase. By testing the compounds in models of different cancers, inflammatory diseases, and neurological disorders, for example, researchers may identify unexpected activities that warrant further investigation. This unbiased approach to target discovery can lead to breakthroughs and the repurposing of compounds for new indications.
Integration of Multi-Omics Data for Systems-Level Understanding
The advent of "multi-omics" technologies, which allow for the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, offers an unprecedented opportunity to understand the systems-level effects of a drug. nih.govrsc.org By integrating these different layers of biological information, researchers can gain a holistic view of how this compound perturbs cellular networks and pathways. nih.govufz.de
This integrated approach can help to elucidate the compound's mechanism of action, identify novel biomarkers of its activity, and predict potential mechanisms of resistance. nih.govarxiv.org For instance, by combining transcriptomic and proteomic data, researchers can identify the genes and proteins whose expression is altered by this compound treatment, providing clues to its downstream signaling effects. ufz.de This systems-level understanding is crucial for optimizing the therapeutic use of the compound and for developing combination therapies that target multiple nodes in a disease network.
Development of Sustainable and Environmentally Benign Synthetic Routes
As the principles of green chemistry become increasingly important in the pharmaceutical industry, the development of sustainable and environmentally benign synthetic routes for this compound and its derivatives is a key future direction. humanjournals.com This involves minimizing the use of hazardous reagents and solvents, reducing waste generation, and improving energy efficiency. humanjournals.com
Future research in this area could focus on the use of renewable resources as starting materials, the development of catalytic reactions that proceed with high atom economy, and the use of greener solvent systems. kit.edu For example, exploring enzymatic or biocatalytic methods for key synthetic steps could offer a more sustainable alternative to traditional chemical transformations. The adoption of these green chemistry principles will not only reduce the environmental impact of drug manufacturing but can also lead to more cost-effective and efficient production processes.
Strategies to Reconcile In vitro and In vivo Bioactivity Discrepancies
A common challenge in drug discovery is the discrepancy often observed between the bioactivity of a compound in in vitro assays and its efficacy in in vivo models. These discrepancies can arise from a variety of factors, including differences in metabolism, protein binding, and bioavailability between the simplified in vitro environment and the complex biological system of a living organism.
To address this challenge for this compound, future research should focus on developing more predictive in vitro models that better recapitulate the in vivo environment. This could involve the use of 3D cell cultures, organ-on-a-chip technologies, and co-culture systems that more accurately mimic the cellular interactions and physiological conditions of tissues and organs. Additionally, a deeper understanding of the compound's pharmacokinetic properties will be crucial for bridging the gap between in vitro and in vivo data and for accurately predicting its therapeutic potential in humans.
Discovery of Advanced Functional Materials Based on this compound
The inherent chemical functionalities of this compound and its derivatives, such as the presence of nitrogen and oxygen donor atoms, make them exceptional candidates for the construction of sophisticated functional materials. mdpi.com These materials are designed to exhibit specific, tunable properties, opening up avenues for a wide array of applications. Research into the broader class of benzohydrazides has already demonstrated their utility in creating materials with novel optical, electronic, and catalytic properties. By extension, this compound is poised to be a key player in this field.
One of the most promising areas of exploration is the development of coordination polymers and metal-organic frameworks (MOFs) . These are crystalline materials where metal ions are linked together by organic ligands, creating one-, two-, or three-dimensional structures. nih.govijeast.com The this compound molecule, with its ability to chelate and bridge metal centers, is an ideal organic linker for the synthesis of novel MOFs. rsc.orgmdpi.combrieflands.com The resulting materials can be designed to have high porosity and large surface areas, making them suitable for applications in gas storage and separation, catalysis, and chemical sensing. ijeast.comnih.gov For instance, zinc-based MOFs have shown significant promise in the detection and removal of environmental pollutants. ijeast.com The introduction of this compound as a ligand could lead to MOFs with tailored pore environments and enhanced selectivity for specific molecules.
Another exciting frontier is the creation of advanced sensory materials . The hydrazide group is known to interact with various analytes, leading to detectable changes in optical or electrochemical signals. mdpi.comnih.govnih.gov Researchers have successfully developed fluorescent sensors based on acylhydrazone derivatives for the detection of metal ions like Al³⁺. mdpi.com These sensors operate on the principle of chelation-enhanced fluorescence, where the binding of the metal ion to the hydrazone moiety results in a significant increase in fluorescence intensity. Similarly, electrochemical sensors for the detection of hazardous substances like hydrazine (B178648) have been fabricated using modified electrodes. nih.gov this compound-based sensors could be designed for high sensitivity and selectivity towards a range of environmental and biological targets. The development of film-based fluorescent sensors also presents an opportunity for the real-time detection of chemical vapors. rsc.org
The following table summarizes some of the functional materials developed from benzohydrazide (B10538) derivatives, highlighting the potential applications for materials derived from this compound.
| Functional Material Type | Benzohydrazide Derivative Example | Key Functionality | Potential Application |
| Metal-Organic Framework (MOF) | 5-(2-carboxy-phenoxy)-1,3-benzenedicarboxylic acid derivative | Luminescence Sensing | Detection of environmental pollutants like BPA and imipramine (B1671792) hydrochloride rsc.org |
| Coordination Polymer | 2-(4-bromophenoxy)acetohydrazide | Polymeric structure with bridging chlorine atoms | Development of new compounds with biological activity mdpi.com |
| Fluorescent Sensor | Acylhydrazone-based sensor (NATB) | Sequential recognition of Al³⁺ and H₂PO₄⁻ | Environmental monitoring and biological imaging mdpi.com |
| Electrochemical Sensor | (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide | Selective detection of Y³⁺ ions | Industrial effluent and real water sample analysis nih.gov |
Artificial Intelligence and Machine Learning Applications in Research and Development
The table below outlines some of the key AI and ML applications relevant to the research and development of this compound.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Molecular Property Prediction | Using machine learning models to predict the physicochemical and biological properties of molecules. specialchem.comnurixtx.com | Accelerated screening of this compound derivatives for desired functionalities, reducing experimental costs. |
| Generative Molecular Design | Employing generative models to create novel molecular structures with optimized properties. rsc.orgchemrxiv.org | Design of new this compound-based functional materials with enhanced performance for specific applications. |
| Automated Experimentation | Integrating robotics and AI to create autonomous research workflows for synthesis and characterization. mdpi.com | Rapid optimization of synthetic routes and high-throughput screening of this compound derivatives. |
| Intelligent Data Analysis | Utilizing machine learning algorithms to analyze complex datasets from experiments and simulations. rsc.org | Deeper understanding of structure-property relationships in this compound and its derivatives. |
Q & A
(Basic) What are the standard synthetic routes for preparing N-methylbenzohydrazide derivatives?
This compound derivatives are typically synthesized via condensation reactions between substituted aldehydes and this compound. For example, refluxing 3-ethoxysalicylaldehyde with 3-methylbenzohydrazide in methanol under acidic conditions yields hydrazone derivatives with ~85% efficiency . Similar methods involve reacting 2-methoxy-1-naphthaldehyde with 4-methylbenzohydrazide to form Schiff bases, confirmed by IR and NMR spectroscopy .
(Basic) Which spectroscopic techniques are essential for structural confirmation of this compound derivatives?
Key techniques include:
- IR spectroscopy : Detects the C=N stretch (1600–1650 cm⁻¹) and N-H vibrations (3200–3300 cm⁻¹) characteristic of hydrazone formation .
- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and imine protons (δ 8.0–8.5 ppm). ¹³C NMR confirms carbonyl (C=O) signals near 165 ppm .
- X-ray crystallography : Resolves bond lengths (e.g., Mo–O bonds in coordination complexes: 1.69–2.30 Å) .
(Advanced) How can synthesis yields of this compound derivatives be optimized?
Yield optimization involves:
- Substituent selection : Electron-donating groups (e.g., methoxy) on aldehydes improve reactivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst use : Acidic conditions (HCl) accelerate imine formation .
- Reaction monitoring : TLC or HPLC tracks intermediate purity .
(Advanced) How should researchers resolve contradictions in crystallographic data for this compound complexes?
- Refinement tools : Use SHELX software to model disorder or twinning in crystals .
- Cross-validation : Compare experimental bond lengths/angles with DFT-calculated values (e.g., deviations >0.05 Å indicate errors) .
- Data quality : Ensure high-resolution (<1.0 Å) datasets to minimize noise .
(Basic) What methods are used to assess the purity of this compound derivatives?
- Melting point analysis : Compare observed values with literature data (e.g., 170°C for related hydrazine hydrochlorides) .
- Chromatography : HPLC with 0.1 M HCl mobile phase resolves impurities .
- Elemental analysis : Validate C/H/N ratios within ±0.3% of theoretical values .
(Advanced) How to design coordination complexes using this compound ligands?
- Ligand preparation : Synthesize hydrazones by reacting this compound with aldehydes (e.g., 3-ethoxy-2-hydroxybenzaldehyde) .
- Metal binding : React hydrazones with metal salts (e.g., MoO₂(acac)₂) in methanol to form octahedral complexes .
- Characterization : Use UV-Vis (d-d transitions) and cyclic voltammetry to study redox behavior .
(Basic) What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of hydrazine vapors .
- Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal .
(Advanced) What computational approaches predict the reactivity of this compound derivatives?
- DFT calculations : Model electronic structures (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., histone deacetylase enzymes) .
- Lattice energy analysis : Assess crystal packing stability using software like CrystalExplorer .
(Basic) Which analytical methods quantify this compound in solution?
- UV-Vis spectrophotometry : Measure absorbance at λmax ≈ 280 nm (aryl chromophore) .
- Titration : Use phosphomolybdic acid (PMA) as a colorimetric reagent for hydrazine quantification .
(Advanced) How to conduct systematic reviews of this compound’s biological activities?
- Literature screening : Follow PRISMA guidelines to identify studies on antibacterial/antioxidant properties .
- Data extraction : Tabulate IC₅₀ values (e.g., 5–20 µM for vanadium complexes) .
- Bias assessment : Use Cochrane Risk of Bias Tool to evaluate experimental design quality .
Notes
- Data sources : Prioritize peer-reviewed journals (e.g., European Journal of Inorganic Chemistry) over commercial databases.
- Software : SHELX , Gaussian (DFT) , and CrystalExplorer are recommended for structural analysis.
- Contradictions : Address conflicting spectral/crystallographic data via multi-method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
